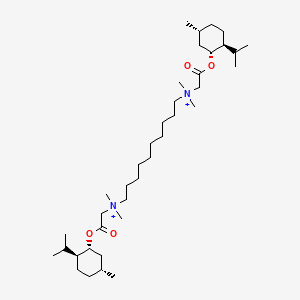
Decamethoxin ion
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decamethoxin ion is a cationic surfactant belonging to the class of bis-quaternary ammonium compounds. It is widely recognized for its potent antiseptic properties and is used in various medical and industrial applications . This compound is known for its ability to disrupt microbial cell membranes, leading to the destruction of bacteria, fungi, and certain viruses .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of decamethoxin ion typically involves the quaternization of a suitable amine with a halogenated alkane. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction . The process can be summarized as follows:
Quaternization Reaction: A tertiary amine reacts with a halogenated alkane in the presence of a solvent.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. The final product is often formulated into various dosage forms, such as solutions, gels, and ointments, for medical and industrial use .
化学反応の分析
Types of Reactions
Decamethoxin ion undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its antimicrobial properties.
Substitution: This compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated compounds and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted quaternary ammonium compounds .
科学的研究の応用
Decamethoxin ion has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies involving protein folding and interactions with metal ions.
Medicine: Utilized as an antiseptic for treating infections and in formulations for eye drops and wound care.
Industry: Applied in the formulation of disinfectants and cleaning agents.
作用機序
The mechanism of action of decamethoxin ion involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and subsequent cell lysis. This action is particularly effective against bacteria, fungi, and certain viruses . The molecular targets include membrane lipids and proteins, which are essential for maintaining cell integrity .
類似化合物との比較
Similar Compounds
Quaternary Ammonium Compounds: Benzalkonium chloride, cetylpyridinium chloride.
Cationic Surfactants: Chlorhexidine, cetrimide.
Uniqueness
Decamethoxin ion is unique due to its broad-spectrum antimicrobial activity and its ability to disrupt microbial cell membranes effectively. Unlike some other quaternary ammonium compounds, this compound has been shown to have a positive cooperative effect in complexation with metal ions, enhancing its antimicrobial properties .
特性
CAS番号 |
17298-14-5 |
|---|---|
分子式 |
C38H74N2O4+2 |
分子量 |
623.0 g/mol |
IUPAC名 |
10-[dimethyl-[2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-2-oxoethyl]azaniumyl]decyl-dimethyl-[2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-2-oxoethyl]azanium |
InChI |
InChI=1S/C38H74N2O4/c1-29(2)33-21-19-31(5)25-35(33)43-37(41)27-39(7,8)23-17-15-13-11-12-14-16-18-24-40(9,10)28-38(42)44-36-26-32(6)20-22-34(36)30(3)4/h29-36H,11-28H2,1-10H3/q+2/t31-,32-,33+,34+,35-,36-/m1/s1 |
InChIキー |
ZADGGFKUEYIBJC-YCRUICEYSA-N |
異性体SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C[N+](C)(C)CCCCCCCCCC[N+](C)(C)CC(=O)O[C@@H]2C[C@@H](CC[C@H]2C(C)C)C)C(C)C |
正規SMILES |
CC1CCC(C(C1)OC(=O)C[N+](C)(C)CCCCCCCCCC[N+](C)(C)CC(=O)OC2CC(CCC2C(C)C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















